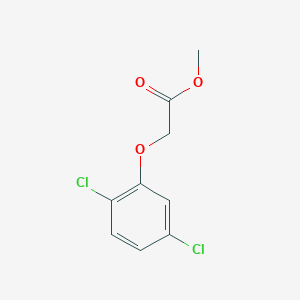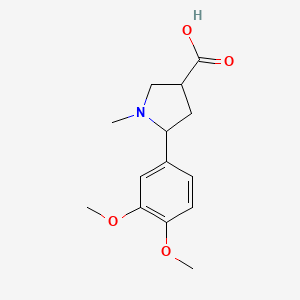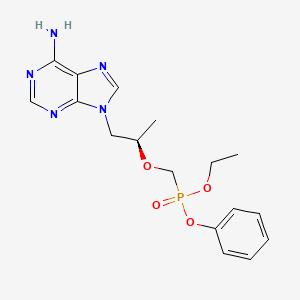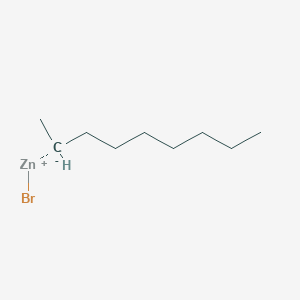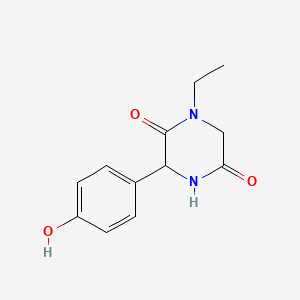
1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione is a heterocyclic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with an ethyl group and a hydroxyphenyl group, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .
Industrial Production Methods: Industrial production of piperazine derivatives often involves scalable and efficient synthetic routes. Methods such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives on a larger scale .
化学反応の分析
Types of Reactions: 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the piperazine ring can be reduced to form hydroxyl derivatives.
Substitution: The ethyl and hydroxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted piperazine compounds.
科学的研究の応用
1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with receptors and enzymes. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
1-(3-Hydroxyphenyl)piperazine: Similar in structure but lacks the ethyl group.
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a hydroxyphenyl group.
3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione: Features two hydroxybenzyl groups instead of one.
Uniqueness: 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a hydroxyphenyl group allows for unique interactions and reactivity compared to other piperazine derivatives.
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
1-ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-14-7-10(16)13-11(12(14)17)8-3-5-9(15)6-4-8/h3-6,11,15H,2,7H2,1H3,(H,13,16) |
InChIキー |
GKFLRHXHQVMUDH-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(=O)NC(C1=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
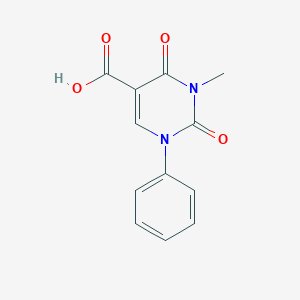
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)



![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
